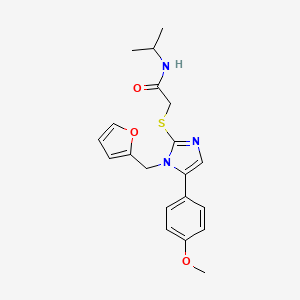

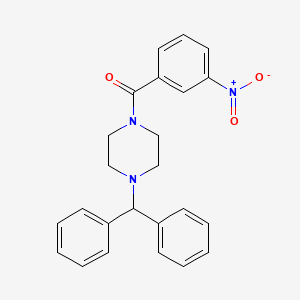

![molecular formula C19H26N2O3 B2954543 tert-Butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate CAS No. 1160247-87-9](/img/structure/B2954543.png)

tert-Butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-Butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4’-piperidine]-1’-carboxylate” is a chemical compound with the molecular formula C19H26N2O3 . It has a molecular weight of 330.43 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H26N2O3/c1-18(2,3)24-17(23)21-10-8-19(9-11-21)12-14-6-4-5-7-15(14)16(22)20-13-19/h4-7H,8-13H2,1-3H3, (H,20,22) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds .Physical And Chemical Properties Analysis

This compound has a molecular weight of 330.43 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound has been synthesized through various chemical reactions, highlighting its utility in organic synthesis and the development of pharmaceutical intermediates. For instance, Huard et al. (2012) reported the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, demonstrating a streamlined synthesis process that includes key steps like regioselective pyrazole alkylation and Curtius rearrangement. This work emphasizes the compound's role in synthesizing novel inhibitors with potential pharmaceutical applications (Huard et al., 2012).

Application in Medicinal Chemistry

Research has explored the compound's derivatives for medicinal applications, including the development of sigma receptor ligands and nociceptin antagonists. Maier and Wünsch (2002) synthesized a series of spiropiperidines to investigate their affinity for σ1- and σ2-receptors, revealing the potential of such compounds in designing receptor-selective ligands (Maier & Wünsch, 2002). Additionally, Jona et al. (2009) developed an efficient synthesis of a piperidine derivative as an intermediate for nociceptin antagonists, highlighting the compound's relevance in synthesizing bioactive molecules (Jona et al., 2009).

Advanced Organic Synthesis Techniques

The compound and its derivatives have been utilized to demonstrate advanced organic synthesis techniques. For example, the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate by Harmsen et al. (2011) showcases a regioselective ring-opening strategy, serving as a new scaffold for the preparation of substituted piperidines (Harmsen et al., 2011). This approach illustrates the compound's versatility in synthetic organic chemistry, providing a pathway to novel chemical entities.

Structural Analysis and Characterization

The compound's structure and derivatives have been extensively analyzed and characterized to understand their chemical properties better. Studies involving X-ray crystallography and NMR spectroscopy have been pivotal in elucidating the molecular structure and confirming the synthesis of target molecules. Didierjean et al. (2004) provided insights into the structural analysis of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, highlighting the importance of structural characterization in the development of pharmaceutical intermediates (Didierjean et al., 2004).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 1-oxospiro[3,5-dihydro-2H-2-benzazepine-4,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-10-8-19(9-11-21)12-14-6-4-5-7-15(14)16(22)20-13-19/h4-7H,8-13H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEDOSUYWFGFTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C(=O)NC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,3-thiazole](/img/structure/B2954467.png)

![8-(4-fluorophenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2954469.png)

![1-(3-methoxybenzyl)-3'-(3-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2954471.png)

![Tert-butyl 3-phenyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2954476.png)

![[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2954480.png)

![8-Benzyl-1-oxa-3,8-diaza-spiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2954483.png)